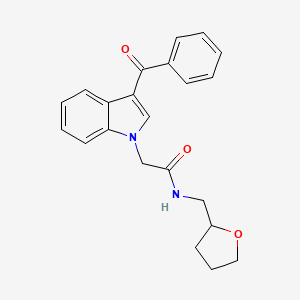![molecular formula C23H23NO2 B4104978 N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide
Descripción general
Descripción
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide is an organic compound with the molecular formula C22H23NO2 This compound is characterized by the presence of a benzamide group substituted with a 2,5-dimethylphenyl and a phenyl group, along with a methoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2,5-dimethylbenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-[(2,4-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide
- N-[(2,6-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide
- N-[(3,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide
Comparison: N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific research applications.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)-phenylmethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-9-10-17(2)21(15-16)22(18-7-5-4-6-8-18)24-23(25)19-11-13-20(26-3)14-12-19/h4-15,22H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPMUAOBWKFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4104906.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B4104911.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4104916.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104923.png)
![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}pentanamide](/img/structure/B4104931.png)
![2-[(2-chlorobenzyl)thio]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B4104939.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4104944.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-Amino-4-(3-nitrophenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)

![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)
![3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4104989.png)
![4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B4105000.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4105008.png)
